molecular formula C7H7N3O2 B1194147 3-Nitrobenzimidamide CAS No. 3459-99-2

3-Nitrobenzimidamide

Cat. No. B1194147
CAS RN: 3459-99-2
M. Wt: 165.15 g/mol
InChI Key: BAAYGBNLZPDGJS-UHFFFAOYSA-N
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Description

3-Nitrobenzimidamide, also known as 3-Nitrobenzamidine or m-Nitrobenzamidine, is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 g/mol . It is also identified by the CAS number 3459-99-2 .


Molecular Structure Analysis

The IUPAC name for 3-Nitrobenzimidamide is 3-nitrobenzenecarboximidamide . The InChI string representation is InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) . The Canonical SMILES representation is C1=CC(=CC(=C1)N+[O-])C(=N)N .


Physical And Chemical Properties Analysis

3-Nitrobenzimidamide has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 165.053826475 g/mol . The topological polar surface area is 95.7 Ų . The heavy atom count is 12 . The complexity, computed by Cactvs, is 199 .

Scientific Research Applications

  • Imaging and Tracking in Biological Systems : Nitro compounds like CORM-3 are used in biological imaging. A study developed a near-infrared (NIR) fluorescent probe based on the unique fluorescent QCy7, which responds rapidly, selectively, and sensitively to CORM-3. This probe aids in tracking and studying CORM-3 in living cells and mice, indicating its effectiveness in biological imaging (Zhou et al., 2021).

  • Studying ATP-Dependent Biological Systems : 2-Nitrobenzyl derivatives, similar in structure to 3-Nitrobenzimidamide, have been used as photolabile protecting groups in chemistry and for kinetic studies of biological systems. For instance, "caged ATP" was synthesized using 2-nitrobenzyl derivatives and used for structural and kinetic studies in biology (Mccray et al., 1980).

  • Environmental and Agricultural Research : 3-Nitrooxypropanol, another nitro compound, was studied for its effects on methane emission, milk production, and composition in dairy cows. This compound demonstrated the potential for reducing methane emissions without affecting milk yield, indicating its usefulness in environmental and agricultural research (Melgar et al., 2020).

  • Medical Research - HIV Treatment : 3-Nitrosobenzamide, structurally similar to 3-Nitrobenzimidamide, has been shown to inhibit the infection of human immunodeficiency virus type 1 in cultured human lymphocytes. The study indicated that this compound could interrupt the synthesis of proviral DNA during the virus life cycle, suggesting potential applications in HIV treatment (Rice et al., 1993).

  • Cancer Research : Compounds like 3-Nitrobenzanthrone have been identified as potent mutagens and suspected human carcinogens. Studies on these compounds have contributed to understanding their mutagenic and carcinogenic properties, which is vital in cancer research (Enya et al., 1997).

Safety And Hazards

3-Nitrobenzimidamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAYGBNLZPDGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56406-50-9 (mono-hydrochloride)
Record name 3-Nitrobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80188153
Record name 3-Nitrobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzimidamide

CAS RN

3459-99-2
Record name 3-Nitrobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Wang, X Cheng, J Xu, L Wang, S Zhang, S Liu… - Tetrahedron …, 2023 - Elsevier
… When benzoic acids bore an electron-donating group at 4-position, N′-hydroxy-3-nitrobenzimidamide, instead of N′-hydroxy-4-nitrobenzimidamide, gave the lowest yields to their …
Number of citations: 0 www.sciencedirect.com
CZ McAvoy - 2012 - dspace.mit.edu
The development of methodologies for CN bond formation reactions is an important scientific challenge because of many academic and industrial applications. This work will focus …
Number of citations: 1 dspace.mit.edu
A Panagopoulos, K Alipranti, K Mylona, P Paisidis… - DNA, 2023 - mdpi.com
The DNA photocleavage effect of halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime under UVB and UVA irradiation was studied in order to identify the nature, position, …
Number of citations: 0 www.mdpi.com
J Cai, H Wei, KH Hong, X Wu, X Zong, M Cao… - Bioorganic & Medicinal …, 2015 - Elsevier
In our study, three series of hydroxamate, 2-aminobenzamide, and trifluoromethyl ketone analogues have been designed and synthesized. The synthesized compounds were …
Number of citations: 33 www.sciencedirect.com
MV Tarasenko, SI Presnukhina, SV Baikov… - Russian Journal of …, 2020 - Springer
A one-pot method for the synthesis of biphenylcarboxylic acids containing 1,2,4-oxadiazole ring in the NaOH–DMSO system was developed. The results of in vitro experiments showed …
Number of citations: 8 link.springer.com

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